![molecular formula C13H17NO5S B6647321 4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group, a sulfonyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available benzoic acid derivatives.
Formation of Amide Linkage: The benzoic acid derivative is reacted with methylamine to form an amide bond. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Sulfonylation: The introduction of the sulfonyl group is achieved through the reaction with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using triethylamine).
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the amide linkage provides stability and specificity in binding. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid: Unique due to its specific substitution pattern and functional groups.
4-[[Methyl(2-methylsulfonyl)amino]methyl]benzoic acid: Lacks the propanoyl group, leading to different reactivity and applications.
4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]phenylacetic acid: Similar structure but with a phenylacetic acid core, affecting its chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-[[methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9(20(3,18)19)12(15)14(2)8-10-4-6-11(7-5-10)13(16)17/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRQYXIHQYKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
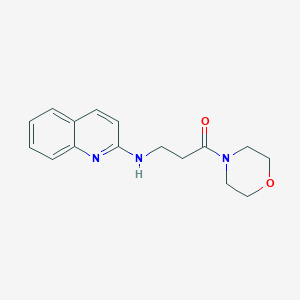
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
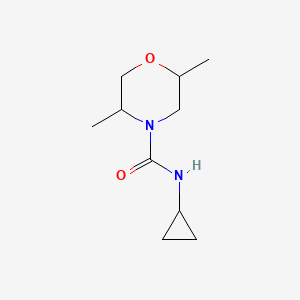
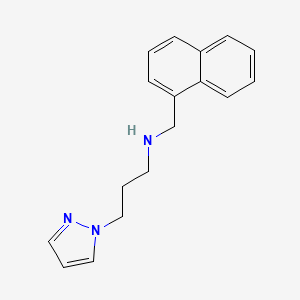
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
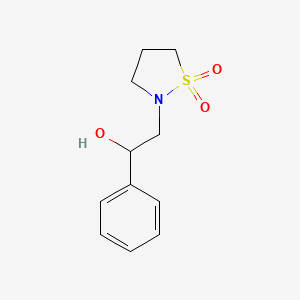
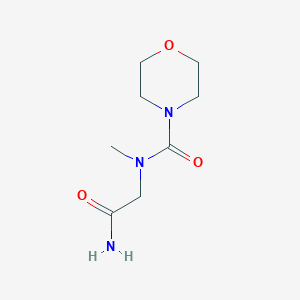
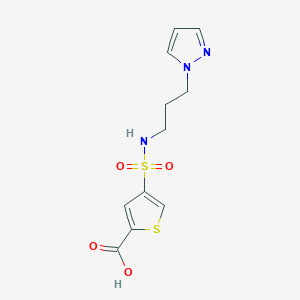
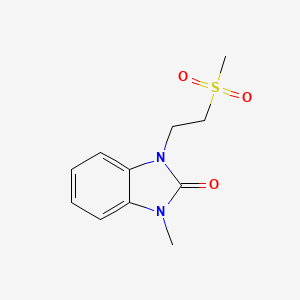
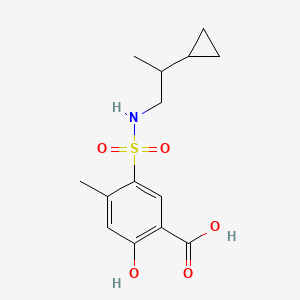

![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
